molecular formula C9H13N3 B3262592 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 35808-54-9

2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Cat. No.: B3262592
CAS No.: 35808-54-9
M. Wt: 163.22 g/mol
InChI Key: SMZWRKUMQQSCCM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine ( 35808-54-9) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol, this pyridopyrazine derivative is part of a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry . Pyrido[2,3-b]pyrazine and pyridopyrimidine cores are recognized as privileged structures in drug discovery due to their diverse biological activities . These scaffolds are frequently investigated as key building blocks for the synthesis of novel molecules with potential antitumor properties . For instance, the pyridopyrazine moiety is a featured component in Palbociclib, an approved CDK4/6 inhibitor drug for breast cancer, highlighting the therapeutic relevance of this chemical class . Researchers utilize this compound as a versatile synthetic intermediate to develop and optimize new chemical entities, particularly in oncology and other life science research areas. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate care, referring to the safety data sheet prior to use. Hazard Statements: H302-H315-H319-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-7(2)12-9-8(11-6)4-3-5-10-9/h3-7,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZWRKUMQQSCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=C(N1)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Dimethyl 1h,2h,3h,4h Pyrido 2,3 B Pyrazine and Analogues

Strategic Approaches to the Pyrido[2,3-b]pyrazine (B189457) Nucleus

The formation of the core pyrido[2,3-b]pyrazine structure relies on the effective construction of the pyrazine (B50134) ring fused to a pyridine (B92270) moiety. The primary strategies involve forming two new carbon-nitrogen bonds to complete the pyrazine ring.

Cyclocondensation Reactions Utilizing Pyridine-2,3-diamines and 1,2-Dicarbonyl Precursors

A foundational and widely employed method for synthesizing the aromatic pyrido[2,3-b]pyrazine core is the cyclocondensation of pyridine-2,3-diamine with a 1,2-dicarbonyl compound. researchgate.net This reaction is a variation of the well-known quinoxaline (B1680401) synthesis. The reaction proceeds through the initial formation of a Schiff base by the reaction of one amino group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the final aromatic heterocyclic system.

The choice of the 1,2-dicarbonyl precursor directly determines the substitution pattern at the 2- and 3-positions of the resulting pyrido[2,3-b]pyrazine. For the synthesis of a 2,3-dimethyl substituted analogue, the 1,2-dicarbonyl precursor would be biacetyl (2,3-butanedione).

Reaction Scheme:

Pyridine-2,3-diamine + Biacetyl → 2,3-dimethylpyrido[2,3-b]pyrazine (B1617905) + 2 H₂O

Various catalysts and reaction conditions can be employed to promote this condensation. Catalysts such as bismuth(III) triflate or silica-supported bismuth(III) chloride have been shown to facilitate these reactions under mild conditions, often at ambient temperature in solvents like methanol (B129727), leading to good or excellent yields. researchgate.net

CatalystSolventTemperatureYieldReference
Bismuth(III) triflateMethanolAmbientHigh researchgate.net
Silica-supported BiCl₃MethanolAmbientGood to Excellent researchgate.net
(NH₄)₆Mo₇O₂₄·4H₂O–PEG 300MicrowaveVariesQuantitative researchgate.net

Multicomponent Reaction Protocols for Pyrido[2,3-b]pyrazine Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. orgchemres.org Several MCR protocols have been developed for the synthesis of substituted pyrido[2,3-b]pyrazine derivatives. nih.govrsc.orgrsc.org

One such approach involves the reaction of an aromatic aldehyde, 2-aminopyrazine (B29847), and indane-1,3-dione in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.govrsc.org This reaction proceeds through a cascade of intermediates to afford complex pyrido[2,3-b]pyrazine-based heterocyclic compounds in good to excellent yields (82-89%). nih.govrsc.org While this specific example uses 2-aminopyrazine to form a different isomer, the principles of MCRs are broadly applicable to the synthesis of various fused nitrogen-containing heterocycles. orgchemres.org The advantage of MCRs lies in their operational simplicity and the diversity of structures that can be generated by varying the starting components. orgchemres.org

Reactant 1Reactant 2Reactant 3CatalystSolventYieldReference
Indane-1,3-dioneAromatic Aldehyde2-Aminopyrazinep-TSA (20 mol%)Ethanol82-89% nih.govrsc.org

Annulation and Ring-Closure Techniques for Fused Pyrazines

Annulation, the process of building a new ring onto an existing one, is a key strategy for constructing fused heterocyclic systems. scripps.edu For fused pyrazines, this can involve various ring-closure tactics where the pyrazine ring is formed from acyclic or heterocyclic precursors already attached to the foundational ring. thieme-connect.comnih.gov

These techniques can be broadly categorized:

Intramolecular Cyclization: A molecule containing a pre-installed side chain on the pyridine ring undergoes an intramolecular reaction to form the pyrazine ring. For example, a pyridine derivative with an amino group at the 2-position and a side chain at the 3-position containing a suitable electrophilic center can cyclize to form the fused pyrazine.

Cycloaddition Reactions: These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. scripps.edu While less common for this specific scaffold, Diels-Alder type reactions or other pericyclic reactions can be envisioned with appropriately functionalized pyridine derivatives to construct the second ring.

Oxidative Annulation: Novel methods, such as the oxidation-annulation sequence starting from 4H-imidazoles using ceric ammonium (B1175870) nitrate (B79036) (CAN), demonstrate advanced strategies for creating ring-fused pyrazine derivatives like imidazo[4,5-b]quinoxalines. thieme-connect.com This highlights the potential for radical-based mechanisms to achieve ring fusion.

These annulation strategies offer versatile pathways to the pyrido[2,3-b]pyrazine core and are often tailored to the specific substitution patterns and stereochemical outcomes desired. nih.govresearchgate.net

Specific Synthesis of 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine and its Direct Precursors

The synthesis of the fully saturated pyridine ring analogue, this compound, presents a distinct challenge compared to its aromatic counterpart. The key steps involve the construction of the tetrahydropyridine (B1245486) ring and the introduction of the dimethyl-substituted pyrazine ring.

Formation of the Tetrahydropyridine Moiety

A notable strategy for synthesizing tetrahydropyrido[2,3-b]pyrazine scaffolds involves the use of highly activated, polyfluorinated pyridine precursors. researchgate.netdocumentsdelivered.com For instance, the sequential reaction of pentafluoropyridine (B1199360) with sodium phenylsulfinate followed by a suitable diamine, such as ethane-1,2-diamine, can lead to the formation of polyfunctional tetrahydropyrido[2,3-b]pyrazine systems. researchgate.net

The reaction proceeds via nucleophilic aromatic substitution (SNAr). The highly electron-deficient nature of the perfluorinated pyridine ring makes it susceptible to attack by nucleophiles. The diamine can displace two adjacent fluorine atoms to form the fused, saturated heterocyclic ring system. This method provides a robust entry into the tetrahydropyrido[2,3-b]pyrazine core.

Pyridine PrecursorNucleophile 1Nucleophile 2Product ScaffoldReference
PentafluoropyridineSodium phenylsulfinateEthane-1,2-diamineTetrahydropyrido[2,3-b]pyrazine researchgate.net
2,3,5,6-Tetrafluoropyridine derivativesVarious diamines-Tetrahydropyrido[2,3-b]pyrazine documentsdelivered.com

Introduction and Retention of Methyl Substituents at the Pyrazine Ring

The introduction of the two methyl groups at the 2- and 3-positions of the pyrazine ring is most directly achieved by using a precursor that contains the requisite C-methyl groups. The classical approach for the aromatic system involves the cyclocondensation of a diamine with biacetyl (2,3-butanedione).

An alternative and more practical approach combines the strategies mentioned above. The synthesis could start with the formation of the 2,3-dimethylpyrazine (B1216465) ring, which is then elaborated to fuse the tetrahydropyridine ring. For example, starting with 2,3-diamino-5,6-dimethylpyrazine, one could envision a reaction sequence that builds the six-membered saturated ring onto the pyrazine core. However, the most direct literature-supported methods build the pyrazine ring onto a pre-existing pyridine or tetrahydropyridine scaffold.

Therefore, a hypothetical but chemically sound synthesis would involve:

Preparation of a suitable tetrahydropyridine-2,3-diamine precursor. This remains a synthetic challenge.

Cyclocondensation of this diamine with biacetyl under acidic or thermal conditions to form the this compound.

This highlights that while general strategies for the pyrido[2,3-b]pyrazine core and its tetrahydropyridine analogues are established, the synthesis of this specific, simple dimethylated and saturated derivative is not explicitly detailed in readily available literature, requiring a combination of known synthetic principles.

Optimization of Reaction Conditions and Catalyst Selection (e.g., Palladium-catalyzed couplings)

The efficient synthesis of the pyrido[2,3-b]pyrazine core often relies on the careful optimization of reaction parameters, including solvent, temperature, and catalyst choice. A common route to this heterocyclic system is the condensation of a substituted 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound.

In the synthesis of complex pyrido[2,3-b]pyrazine derivatives, multicomponent reactions have been employed. For instance, the reaction of 1,3-indanedione, a substituted aromatic aldehyde, and 2-aminopyrazine can be catalyzed by p-toluenesulfonic acid (p-TSA). Optimization studies for this type of reaction have systematically evaluated the impact of various solvents on the reaction yield. nih.govrsc.org

A study on a model reaction to produce an indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivative revealed that the choice of solvent significantly affects the reaction outcome. The optimal conditions were identified as using ethanol as the solvent with a catalytic amount of p-TSA, leading to a high yield of the desired product. nih.govrsc.org

Below is an interactive data table summarizing the effect of different solvents on the yield of a model pyrido[2,3-b]pyrazine synthesis catalyzed by p-TSA. nih.govrsc.org

EntrySolventCatalystTime (h)Yield (%)
1H₂Op-TSA (20 mol%)1245
2DCMp-TSA (20 mol%)1060
3THFp-TSA (20 mol%)1065
4CH₃CNp-TSA (20 mol%)1170
5DMFp-TSA (20 mol%)1255
6EthanolNone15Trace
7Ethanolp-TSA (10 mol%)1075
8Ethanolp-TSA (20 mol%)989

Palladium-catalyzed cross-coupling reactions are also pivotal in the synthesis of substituted pyrido[2,3-b]pyrazines, often being employed in the final stages to introduce diversity. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. For instance, in Suzuki-Miyaura couplings on related heterocyclic systems, catalysts like Pd(PPh₃)₄ are commonly used in conjunction with a base such as Na₂CO₃. nih.gov The optimization of these conditions, including catalyst loading and reaction temperature, is essential for the successful synthesis of the target molecules. cornell.eduresearchgate.net

Post-Cyclization Modifications and Functionalization Reactions

Once the core pyrido[2,3-b]pyrazine scaffold is assembled, a variety of functionalization reactions can be employed to introduce diverse substituents. These modifications are key to tuning the physicochemical and biological properties of the molecules.

Halogenation and Metalation Strategies

Halogenated pyrido[2,3-b]pyrazines are valuable intermediates for further functionalization via cross-coupling reactions. However, direct electrophilic halogenation of the electron-deficient pyrazine ring can be challenging. cmu.edu A more effective strategy is directed ortho-metalation (DoM), where a directing group guides the deprotonation of an adjacent position by a strong base, followed by quenching with an electrophile, such as iodine or a source of bromine. harvard.edubaranlab.org

For the pyrido[2,3-b]pyrazine system, deprotometalation-trapping reactions using lithium-zinc combinations have been successfully employed to introduce halogens at specific positions. For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be halogenated using a mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc reagent followed by the addition of an iodine or chlorine source. mdpi.com This approach allows for the regioselective introduction of a halogen, which can then serve as a handle for subsequent cross-coupling reactions.

Suzuki-Miyaura and Buchwald-Hartwig Coupling Reactions for Arylation

Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are indispensable tools for the arylation and amination of the pyrido[2,3-b]pyrazine core. wikipedia.org These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide array of aryl and heteroaryl substituents.

The Suzuki-Miyaura coupling typically involves the reaction of a halogenated pyrido[2,3-b]pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. The regioselectivity of this reaction on polyhalogenated substrates can often be controlled by the nature of the halogen and the reaction conditions. researchgate.netrsc.org

The Buchwald-Hartwig amination is a powerful method for introducing aryl and alkylamino groups. This reaction has been successfully applied to the pyrido[2,3-b]pyrazine scaffold. For instance, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been coupled with various amines using a palladium catalyst to afford the corresponding 7-amino derivatives. researchgate.net Similarly, donor-acceptor-donor molecules based on a pyrido[2,3-b]pyrazine core have been synthesized using the Buchwald-Hartwig C-N coupling reaction to introduce various donor amines. nih.govrsc.org

The following table provides examples of Buchwald-Hartwig amination reactions on a 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine substrate. researchgate.net

EntryAmineCatalystLigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃XantphosCs₂CO₃Toluene85
2AnilinePd(OAc)₂BINAPNaOtBuToluene78
3DiphenylaminePd₂(dba)₃XPhosK₃PO₄Dioxane92

Introduction of Diverse Side Chains and Substituents onto the Core Scaffold

Beyond arylation, various other side chains and substituents can be introduced onto the pyrido[2,3-b]pyrazine core to further explore the structure-activity relationship. This can be achieved through a range of chemical transformations.

For instance, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been used as a versatile intermediate for the introduction of a variety of functional groups at the 8-position. Direct nucleophilic substitution reactions have been employed to introduce alkylamino, benzylamino, and aryloxy groups. mdpi.comnih.gov Furthermore, the 8-iodo derivative can be converted to an 8-hydrazino compound, which can then be transformed into various aryl hydrazones. mdpi.com

Copper-catalyzed C-N bond formation has also been utilized to couple azoles with 8-iodopyrido[2,3-b]pyrazine, expanding the range of accessible nitrogen-linked substituents. mdpi.com These examples highlight the utility of a halogenated precursor in generating a diverse library of analogues with different side chains.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. While challenging on electron-deficient systems like pyrido[2,3-b]pyrazines, this approach offers a streamlined route to novel derivatives.

Research on the direct palladium-catalyzed C-H arylation of related thieno[2,3-b]pyrazines has demonstrated the feasibility of this strategy. mdpi.com By carefully selecting the catalyst, base, and solvent, regioselective arylation at the C-3 position of the thiophene (B33073) ring was achieved. These findings suggest that similar methodologies could be developed for the direct functionalization of the pyridine or pyrazine rings of the pyrido[2,3-b]pyrazine core. The control of regioselectivity in such reactions is a key challenge, often influenced by the electronic properties of the substrate and the specific reaction conditions employed. mdpi.comrsc.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Application of Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and 2D-NMR Methods) for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a molecule like 2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, ¹H NMR would be expected to reveal distinct signals for the methyl protons and the protons on the tetrahydro- and pyridine (B92270) rings, with their chemical shifts (δ) and coupling constants (J) indicating their specific electronic environments and neighboring protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would produce a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization states.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons. These experiments would be instrumental in definitively assigning each proton and carbon signal to its specific position within the 2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine framework.

Despite the power of these techniques, a thorough search of available scientific literature and spectral databases did not yield any published experimental ¹H, ¹³C, or 2D-NMR data for 2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

Table 1: Expected ¹H and ¹³C NMR Data for 2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (Hypothetical)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methyl Protons Data not available Data not available
Tetrahydropyrazine Ring Protons Data not available Data not available
Pyridine Ring Protons Data not available Data not available
Pyridine Ring Carbons Data not available Data not available
Tetrahydropyrazine Ring Carbons Data not available Data not available

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula.

For 2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (C₉H₁₃N₃), HRMS would be expected to yield a precise mass that confirms this elemental composition. The fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and the connectivity of its atoms.

While predicted mass spectral data for related compounds are available, no experimental MS or HRMS data for 2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine could be located in the searched scientific databases.

Table 3: Expected Mass Spectrometry Data for 2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (Hypothetical)

Ion Expected m/z (HRMS)
[M+H]⁺ Data not available

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies

The crystal structures of several other pyrido[2,3-b]pyrazine (B189457) derivatives have been reported, offering insights into the packing and intermolecular interactions of this class of compounds. nih.govresearchgate.net However, there is no published crystal structure for 2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in the Cambridge Structural Database or other crystallographic repositories.

Table 4: Crystallographic Data for 2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (Hypothetical)

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths Data not available

Computational and Theoretical Investigations of 2,3 Dimethyl 1h,2h,3h,4h Pyrido 2,3 B Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of pyrido[2,3-b]pyrazine (B189457) derivatives. nih.gov These computational methods provide a framework for understanding the geometry, stability, and reactivity of these molecules at the atomic level.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) analysis is critical in understanding the chemical reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is an important indicator of molecular stability and reactivity. rsc.org

In studies of various pyrido[2,3-b]pyrazine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the HOMO and LUMO energies. nih.gov For example, in a series of synthesized pyrido[2,3-b]pyrazine based heterocyclic compounds, the compound with the lowest energy gap (3.444 eV) was found to be the most reactive. rsc.org The spatial distribution of these orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Pyrido[2,3-b]pyrazine Derivative

ParameterEnergy (eV)
EHOMO-5.987
ELUMO-2.543
Energy Gap (Egap)3.444

Note: Data presented is for a representative derivative and may not reflect the exact values for 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. rsc.org These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Studies on pyrido[2,3-b]pyrazine derivatives have shown a correlation between a smaller HOMO-LUMO gap and lower chemical hardness, indicating higher reactivity. rsc.org For instance, a derivative with an energy gap of 3.444 eV exhibited a hardness of 1.722 eV and a softness of 0.290 eV⁻¹. rsc.org

Table 2: Global Reactivity Descriptors for a Representative Pyrido[2,3-b]pyrazine Derivative

DescriptorValue
Chemical Hardness (η)1.722 eV
Chemical Softness (S)0.290 eV⁻¹

Note: Data presented is for a representative derivative and may not reflect the exact values for this compound.

Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption Spectra, Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are also employed to predict the spectroscopic properties of pyrido[2,3-b]pyrazine derivatives, which can then be compared with experimental data for structural confirmation. rsc.org

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of these compounds. nih.gov The calculated maximum absorption wavelengths (λmax) can be correlated with the HOMO-LUMO energy gap, with smaller gaps generally corresponding to longer absorption wavelengths. rsc.org

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of molecules. These theoretical spectra can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to aid in the identification and characterization of the synthesized compounds. rsc.org

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. icm.edu.pl These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure.

Evaluation of Non-Linear Optical (NLO) Properties through Quantum Chemical Methods

Pyrido[2,3-b]pyrazine derivatives have been investigated for their potential as non-linear optical (NLO) materials. nih.gov Quantum chemical methods are used to calculate the NLO properties of these molecules, including the dipole moment (μ), average polarizability (⟨α⟩), and first (β) and second (γ) hyperpolarizabilities. rsc.org

Molecules with large hyperpolarizability values are desirable for NLO applications. rsc.org DFT calculations have shown that certain pyrido[2,3-b]pyrazine derivatives exhibit significant NLO responses. For example, a study reported a derivative with a first hyperpolarizability (βtot) of 15.6 × 10⁻³⁰ esu and a second hyperpolarizability (⟨γ⟩) of 6.63 × 10⁻³⁵ esu, indicating its potential for use in NLO technologies. rsc.org The NLO properties are often correlated with the HOMO-LUMO energy gap, with smaller gaps generally leading to larger NLO responses. rsc.org

Table 3: Calculated NLO Properties for a Representative Pyrido[2,3-b]pyrazine Derivative

PropertyValue
Dipole Moment (μ)-
Average Polarizability (⟨α⟩)3.90 × 10⁻²³ esu
First Hyperpolarizability (βtot)15.6 × 10⁻³⁰ esu
Second Hyperpolarizability (⟨γ⟩)6.63 × 10⁻³⁵ esu

Note: Data presented is for a representative derivative and may not reflect the exact values for this compound. The dipole moment was not specified in the source.

Mechanistic Studies of Reaction Pathways using Computational Modeling (e.g., Transition State Identification, Reaction Energetics)

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions involving N-heterocyclic compounds. By simulating molecular interactions at the quantum level, researchers can identify transition states and calculate the energetics that govern a reaction's feasibility and rate. While direct studies on this compound are limited, the established computational protocols for similar molecules would be directly applicable.

Transition State Identification: The transition state (TS) represents the highest energy point along a reaction coordinate, acting as the critical bottleneck between reactants and products. ucsb.edu Locating this first-order saddle point on the potential energy surface is paramount to understanding a reaction mechanism. ucsb.edugithub.io Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to optimize the geometry of these transient structures.

For a hypothetical reaction involving this compound, such as oxidation or ring-opening, the process would involve:

Initial Guess: Proposing a plausible structure for the transition state based on chemical intuition or through automated search algorithms like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST2). ucsb.edu

Optimization: Employing algorithms designed to search for saddle points (rather than energy minima), such as the Berny algorithm with eigenvector-following capabilities. ucsb.edu

Verification: A crucial final step involves a frequency calculation. A genuine transition state is confirmed by the presence of one, and only one, imaginary frequency in the vibrational analysis. github.io This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products.

Reaction Energetics: Once the structures of the reactants, products, and the transition state have been optimized, their relative energies can be calculated to construct a reaction energy profile. This profile provides quantitative data on the thermodynamics and kinetics of the reaction.

Activation Energy (Ea): This is the energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate, with a lower activation energy corresponding to a faster reaction, as described by the Arrhenius equation and transition state theory. fiveable.me

Reaction Enthalpy (ΔH): This is the energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Studies on the oxidation mechanisms of other N-heterocycles like pyrrole (B145914) and quinoline (B57606) have successfully used DFT calculations to determine these energetic parameters, revealing that reactions are often initiated at N-H or adjacent C-H bonds, with calculated activation energies predicting the most likely pathways. acs.org

The following table outlines the common computational methods used in such mechanistic studies.

Computational Method Objective Key Output Common Theoretical Approach
Geometry OptimizationFind the lowest energy structure of reactants, products, and intermediates.Optimized molecular coordinates, electronic energy.Density Functional Theory (DFT) (e.g., B3LYP functional with a 6-31G(d,p) basis set).
Transition State SearchLocate the first-order saddle point on the potential energy surface.TS geometry, a single imaginary frequency.Synchronous Transit-Guided Quasi-Newton (STQN) methods, Eigenvector Following.
Frequency AnalysisCharacterize stationary points and calculate zero-point vibrational energy (ZPVE).Vibrational frequencies (real for minima, one imaginary for a TS), ZPVE corrections.Harmonic frequency calculations at the same level of theory as optimization.
Intrinsic Reaction Coordinate (IRC)Confirm that a transition state connects the correct reactants and products.A path along the potential energy surface from the TS to the reactant and product minima.IRC calculations following the imaginary frequency mode.

Nonadiabatic Molecular Dynamics Simulations (e.g., for excited-state phenomena and proton-coupled electron transfer)

Nonadiabatic molecular dynamics are essential for modeling processes where the Born-Oppenheimer approximation—which assumes that the motion of electrons and nuclei can be separated—breaks down. This is common in photochemical reactions, where molecules in electronically excited states undergo rapid transitions, such as internal conversion or intersystem crossing.

A notable study on the parent compound, pyrido[2,3-b]pyrazine, complexed with methanol (B129727), utilized ab initio on-the-fly nonadiabatic molecular dynamics to investigate excited-state phenomena. rsc.orgchemrxiv.org Specifically, the research focused on Photo-induced Proton-Coupled Electron Transfer (PCET), a fundamental process in many biological and chemical systems where both an electron and a proton are transferred simultaneously. rsc.orgnih.gov

The investigation revealed that upon photoexcitation, the pyrido[2,3-b]pyrazine-methanol complex could undergo an ultrafast and highly efficient PCET reaction. rsc.org A key finding was the profound influence of the initial hydrogen-bonding configuration on the reaction's efficiency.

High Reactivity Pathway: When the methanol molecule forms an intramolecular hydrogen bond with one of the β-positioned nitrogen atoms of the pyrido[2,3-b]pyrazine ring, the PCET process is highly efficient. This efficiency is attributed to the stabilization of a reactive ππ* charge-transfer electronic state, which facilitates the coupled transfer. rsc.orgchemrxiv.org

Low Reactivity Pathway: In contrast, when the hydrogen bond is formed with an isolated nitrogen site, the complex exhibits significantly lower reactivity. rsc.org

These simulations provide a time-resolved, atomistic view of the reaction, capturing the dynamic interplay of electronic and nuclear motions that static calculations cannot. Such insights are critical for designing molecules with specific photochemical properties, for instance, in the development of photocatalysts for green hydrogen production. chemrxiv.org

The key findings from the nonadiabatic dynamics study on the pyrido[2,3-b]pyrazine-methanol system are summarized in the table below.

Parameter Finding Significance Reference
Process StudiedExcited-State Proton-Coupled Electron Transfer (PCET)Models a key step in the photo-oxidation of alcohols, relevant to green energy. rsc.orgchemrxiv.org
System1:1 complex of pyrido[2,3-b]pyrazine and methanolA model system for investigating intermolecular PCET in hydrogen-bonded complexes. rsc.orgchemrxiv.org
Key Influential FactorPosition of the intramolecular hydrogen bondDetermines the efficiency and speed of the PCET reaction. rsc.org
Outcome (H-bond at β-Nitrogen)Ultrafast and efficient PCETThe reactive ππ* charge-transfer state is stabilized, lowering the barrier for the reaction. rsc.org
Outcome (H-bond at isolated N)Much lower reactivityThe reactive electronic state is less stable, hindering the PCET process. rsc.org

Reactivity and Reaction Pathways of 2,3 Dimethyl 1h,2h,3h,4h Pyrido 2,3 B Pyrazine

Reduction Chemistry: Selective Reduction of the Pyrido[2,3-b]pyrazine (B189457) System

The fully saturated nature of 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine implies that it is already in a reduced state compared to its aromatic counterpart, 2,3-dimethylpyrido[2,3-b]pyrazine (B1617905). Therefore, discussions of reduction chemistry typically pertain to the synthesis of this saturated compound from its aromatic precursor.

Hydride-Based Reductions (e.g., NaBH₄, LiAlH₄)

The reduction of the aromatic pyrido[2,3-b]pyrazine core to its tetrahydro derivative can be achieved using standard hydride reducing agents. However, the reactivity and selectivity of these reagents differ.

Sodium Borohydride (NaBH₄): As a milder reducing agent, NaBH₄ is generally selective for the reduction of imines to amines. In the context of the pyrido[2,3-b]pyrazine system, complete reduction to the tetrahydro state would likely require forcing conditions or catalytic assistance, as NaBH₄ does not typically reduce pyridine (B92270) or pyrazine (B50134) rings under standard conditions. The reduction would proceed stepwise, likely initiating at the more electrophilic pyrazine ring.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ is capable of reducing both the pyridine and pyrazine rings of the aromatic precursor. The reaction would proceed to completion, yielding the fully saturated this compound. Due to its high reactivity, LiAlH₄ offers less selectivity than NaBH₄.

The general conditions for such reductions are summarized in the table below, based on analogous transformations of related heterocyclic systems.

ReagentTypical SolventTemperatureNotes
NaBH₄Methanol (B129727), Ethanol (B145695)Room Temperature to RefluxMay require a catalyst or harsh conditions for full reduction of the aromatic system.
LiAlH₄Diethyl ether, THF0 °C to RefluxHighly reactive; capable of complete reduction of the fused aromatic rings.

Electrochemical Reduction Studies

Electrochemical methods provide an alternative route for the reduction of aromatic nitrogen heterocycles. While specific studies on 2,3-dimethylpyrido[2,3-b]pyrazine are not extensively documented, the electrochemical behavior of related compounds, such as quinoxalines (a benzopyrazine), suggests that the pyrido[2,3-b]pyrazine system would be electrochemically active. The reduction would likely proceed via a stepwise electron transfer mechanism, with the pyrazine ring being reduced at a less negative potential than the pyridine ring. The precise reduction potentials and products would be highly dependent on the electrolyte, electrode material, and the presence of proton donors.

Nucleophilic and Electrophilic Aromatic Substitutions on the Fused Ring System

This section pertains to the aromatic precursor, 2,3-dimethylpyrido[2,3-b]pyrazine, as the saturated target compound does not undergo aromatic substitution. The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system, due to the presence of three nitrogen atoms, makes it susceptible to nucleophilic attack and resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution: The pyridine and pyrazine rings are inherently electron-poor, facilitating attack by nucleophiles, particularly when a good leaving group (such as a halogen) is present on the ring. The positions most activated towards nucleophilic attack are those ortho and para to the ring nitrogen atoms.

Electrophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitrogen atoms deactivates the ring system towards electrophilic attack. Reactions such as nitration or halogenation would require harsh conditions and would likely proceed with low yield. The nitrogen atoms themselves can act as sites for electrophilic attack (e.g., protonation or alkylation), which further deactivates the ring.

Organometallic Reactions (e.g., Grignard Reagent Additions)

The interaction of organometallic reagents with the pyrido[2,3-b]pyrazine system primarily involves the aromatic precursor. Direct addition of Grignard reagents to the unsaturated C=N bonds is a plausible reaction pathway, leading to the formation of dihydro- and subsequently tetrahydro- derivatives upon workup. beilstein-journals.orgnih.govacs.orgacs.org

For the aromatic 2,3-dimethylpyrido[2,3-b]pyrazine, the addition of a Grignard reagent (R-MgX) would likely occur at the carbon atoms of the pyrazine ring, which are adjacent to the nitrogen atoms. Activation of the ring system, for example by N-oxidation or acylation, can enhance the reactivity towards organometallic reagents and improve the regioselectivity of the addition. beilstein-journals.orgnih.govacs.orgacs.org

Intramolecular Rearrangements and Tautomeric Equilibria

Intramolecular Rearrangements

While intramolecular rearrangements are not a commonly reported feature of the simple this compound, related systems have been shown to undergo interesting transformations. For instance, certain pyrazine C-nucleosides can undergo an unusual rearrangement to form the pyrido[2,3-b]pyrazine ring system. acs.org This suggests that under specific conditions, particularly with appropriate functionalization, the core scaffold may be susceptible to rearrangement.

Tautomeric Equilibria

Tautomerism is a relevant consideration for derivatives of the pyrido[2,3-b]pyrazine system, especially those bearing hydroxyl, amino, or thiol substituents. For example, a hydroxyl group on the pyridine or pyrazine ring can exist in equilibrium with its corresponding pyridone or pyrazinone tautomer. koreascience.krwuxibiology.comresearchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. For the parent this compound, tautomerism is not a significant factor due to the absence of mobile protons on the heterocyclic rings.

Oxidation Reactions

The saturated this compound is susceptible to oxidation at both the nitrogen and carbon atoms.

N-Oxidation: The lone pairs of electrons on the nitrogen atoms are readily oxidized to form N-oxides. The use of oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) can lead to the formation of mono- or di-N-oxides.

C-H Oxidation: The aliphatic C-H bonds of the saturated rings and the methyl substituents can be oxidized under more vigorous conditions. The oxidation of the methyl groups to carboxylic acids has been observed in related pyrazine derivatives. acs.org The saturated ring system can also be dehydrogenated to form the aromatic pyrido[2,3-b]pyrazine.

Furthermore, the aromatic pyrido[2,3-b]pyrazine can participate in photo-oxidation reactions, for example, by forming complexes with other molecules. rsc.org

Emerging Non Biological Applications of Pyrido 2,3 B Pyrazine Derivatives

Contributions to Materials Science and Engineering

The inherent aromatic and electron-deficient nature of the pyrido[2,3-b]pyrazine (B189457) core makes it an attractive building block for novel functional materials. researchgate.netmdpi.com Its rigid, planar structure and tunable electronic properties through substitution allow for the rational design of materials with specific optical and electronic characteristics.

Development of Organic Electronic Materials (e.g., Semiconductors, Emissive Layers)

Derivatives of pyrido[2,3-b]pyrazine have shown considerable promise as components in organic electronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). A family of fluorescent materials based on the pyrido[2,3-b]pyrazine core has been designed to exhibit emissions spanning the entire visible spectrum, from blue to red, by systematically fine-tuning the band gap. This versatility is crucial for developing full-color displays. Notably, by selecting appropriate donor units to attach to the core, researchers have created thermally activated delayed fluorescence (TADF) molecules. OLEDs fabricated with these materials have demonstrated high performance, with a yellow-emitting device achieving a maximum external quantum efficiency (EQE) of up to 20.0% and an orange-emitting device reaching 15.4%.

Beyond emissive layers, certain pyrido[2,3-b]pyrazine derivatives exhibit significant nonlinear optical (NLO) properties, which are vital for applications in photonics and high-speed data processing. nih.govrsc.org Theoretical studies using density functional theory (DFT) have calculated key NLO parameters for a series of these compounds. nih.govrsc.org The findings suggest that these materials have notable potential for NLO technological applications. nih.govrsc.org

Table 1: Calculated NLO Properties of a Pyrido[2,3-b]pyrazine Derivative (Compound 7) nih.govrsc.org
ParameterSymbolValue (esu)Description
Average Polarizability⟨α⟩3.90 × 10⁻²³A measure of how easily the electron cloud is distorted by an electric field.
First Hyperpolarizabilityβtot15.6 × 10⁻³⁰Related to the second-order NLO response, such as second-harmonic generation.
Second Hyperpolarizability⟨γ⟩6.63 × 10⁻³⁵Related to the third-order NLO response, important for applications like optical switching.

Chemo-sensing Capabilities

The pyrido[2,3-b]pyrazine scaffold is an effective platform for developing chemosensors due to the strategic placement of nitrogen atoms that can act as binding sites. A notable example is 2,3-di(1H-pyrrol-2-yl)pyrido[2,3-b]pyrazine, which functions as a colorimetric ion sensor. researchgate.net More recently, novel derivatives have been utilized for the first time in the electrochemical sensing of DNA. nih.govrsc.org This application leverages the interaction between the synthesized compounds and DNA, demonstrating the potential for these materials in the development of sensitive and specific biosensors. nih.gov

Applications in Corrosion Inhibition Technologies

The ability of organic molecules containing heteroatoms like nitrogen to adsorb onto metal surfaces makes them effective corrosion inhibitors. A synthesized pyrido[2,3-b]pyrazine derivative has been evaluated as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid (HCl) solution. Experimental results from weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) confirmed that the compound is an efficient inhibitor. Its inhibition efficiency was found to increase with higher concentrations of the compound. The mechanism of protection is attributed to the adsorption of the molecule onto the mild steel surface, a process that was found to obey the Langmuir adsorption isotherm.

Role as Ligands in Coordination Chemistry and Metal Complex Synthesis

The nitrogen atoms within the pyrido[2,3-b]pyrazine ring system are excellent coordination sites for metal ions, making its derivatives versatile ligands in coordination chemistry. researchgate.netdaneshyari.com The coordination chemistry of these ligands with Rhenium(I) has been extensively studied. researchgate.netdaneshyari.com In these studies, various pyrido[2,3-b]pyrazine-derived ligands were reacted with a Rhenium precursor, {ReBr(CO)₅}, to yield a series of complexes with the general formula fac-{ReBr(CO)₃(L)}. researchgate.netdaneshyari.com

Structural analysis, including single-crystal X-ray diffraction, revealed that the ligands coordinate to the Re(I) center in a bidentate fashion. daneshyari.com Spectroscopic studies confirmed a facially capped, tri-carbonyl coordination geometry at the rhenium atom. researchgate.netdaneshyari.com These rhenium complexes are typically orange-red and exhibit solid-state luminescence, with broad emission peaks observed between 600–700 nm upon irradiation. daneshyari.com Beyond rhenium, a nickel(II) complex has also been characterized where two ligands bind to the metal center. researchgate.net

Utility as Chemical Building Blocks and Synthetic Intermediates in Complex Molecule Construction

The pyrido[2,3-b]pyrazine core serves as a valuable scaffold and synthetic intermediate for constructing more complex molecules. One efficient method for its synthesis is through multicomponent reactions. For instance, derivatives can be prepared in good to excellent yields by reacting indane-1,3-dione, various substituted aromatic aldehydes, and 2-aminopyrazine (B29847) in the presence of an acid catalyst. nih.govrsc.org Another common route involves the condensation of 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. researchgate.net

Once formed, the pyrido[2,3-b]pyrazine skeleton can be further functionalized. Palladium-catalyzed and copper-catalyzed coupling reactions have been successfully employed to introduce new substituents and build more elaborate structures. mdpi.comnih.gov For example, an iodinated 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can undergo palladium-catalyzed couplings with arylboronic acids or copper-catalyzed C-N bond formation with azoles, demonstrating its utility as a versatile platform for generating molecular diversity. mdpi.comnih.gov

Potential in Catalysis and Organocatalysis

While the pyrido[2,3-b]pyrazine core itself is not typically the catalytic species, its synthesis is often facilitated by various catalysts, highlighting its relevance in the field of catalyzed reactions. Several studies have focused on efficient, catalyzed methods for the cyclocondensation reaction that forms the pyrido[2,3-b]pyrazine ring. These methods offer advantages such as mild reaction conditions, high yields, and simple work-up procedures.

Notably, saccharin (B28170) has been identified as an effective and environmentally friendly organocatalyst for this transformation, promoting the reaction at room temperature in methanol (B129727) with quantitative yields. researchgate.netresearchgate.net Other catalysts have also been successfully employed, demonstrating the breadth of catalytic systems applicable to the synthesis of this scaffold.

Table 2: Catalysts Used in the Synthesis of Pyrido[2,3-b]pyrazine Derivatives
Catalyst TypeSpecific CatalystKey Features
OrganocatalystSaccharinEnables reaction at room temperature; low cost and environmentally acceptable. researchgate.netresearchgate.net
Solid AcidSilica Gel / Molecular SievesHeterogeneous catalysts facilitating synthesis. nih.gov
Lewis AcidZirconium(IV) chloride (ZrCl₄)Versatile catalyst for expeditious synthesis under ambient conditions. acs.org
Supported MetalSilica-supported Bismuth(III) chloride (BiCl₃/SiO₂)Reusable heterogeneous catalyst with high performance. researchgate.net
NanocatalystPalladium Schiff-base complex loaded SBA-15Novel nanocatalyst for synthesis of derivatives. acs.org
NanocatalystCopper-Schiff base complex into SBA-15Heterogeneous catalyst for derivative synthesis. acs.org

Future Research Directions and Outlook in Pyrido 2,3 B Pyrazine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research concerning 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine will undoubtedly prioritize the development of sustainable and environmentally benign synthetic routes. Current methods for constructing the broader pyrido[2,3-b]pyrazine (B189457) core often rely on multicomponent reactions, which are inherently efficient. nih.gov However, there is a significant opportunity to refine these methodologies further.

Future efforts should focus on:

Solvent-Free Conditions: Expanding on methodologies that eliminate the need for volatile and often hazardous organic solvents. niscpr.res.in Mechanochemistry, microwave-assisted synthesis, and solid-state reactions are promising avenues for the solvent-free production of this compound and its derivatives.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. One-pot, three-component syntheses, which have been successfully employed for related structures, should be adapted and optimized for this specific target molecule. niscpr.res.in

Green Chemistry ApproachPotential Application to Pyrido[2,3-b]pyrazine SynthesisAnticipated Benefits
Biocatalysis Use of enzymes to catalyze key bond-forming reactions.High selectivity, mild reaction conditions, reduced environmental impact.
Flow Chemistry Continuous production in microreactors.Enhanced safety, improved scalability, precise control over reaction parameters.
Renewable Feedstocks Utilization of starting materials derived from biomass.Reduced reliance on fossil fuels, enhanced sustainability.

Advanced Spectroscopic Characterization Beyond Conventional Methods

While standard spectroscopic techniques such as NMR and FT-IR are indispensable for routine characterization, future research will demand a more profound understanding of the structural and electronic properties of this compound. nih.govrsc.org This necessitates the application of more advanced and specialized spectroscopic methods.

The integration of computational chemistry, particularly Density Functional Theory (DFT), will be crucial. nih.govrsc.org DFT calculations can provide invaluable insights into molecular orbitals, electronic transitions, and vibrational modes, complementing experimental data and aiding in the interpretation of complex spectra. rsc.org

Advanced techniques to be explored include:

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be essential for unambiguously assigning the proton and carbon signals of the saturated and substituted heterocyclic ring system.

Solid-State NMR: To probe the structure and dynamics of the compound in the solid state, providing information on crystal packing and intermolecular interactions.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) will be vital for determining absolute stereochemistry.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of new molecules. For this compound and its analogues, machine learning (ML) algorithms can be trained on existing chemical data to predict a wide array of properties.

Future applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to forecast the biological activity, toxicity, and physicochemical properties of novel derivatives without the need for initial synthesis and testing.

De Novo Design: Employing generative models to design new pyrido[2,3-b]pyrazine derivatives with optimized properties for specific applications, such as targeted therapeutic agents or advanced materials.

Reaction Optimization: Utilizing ML algorithms to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) for the synthesis of this compound, thereby accelerating the development of efficient synthetic protocols.

Exploration of Novel Reactivity and Functionalization Pathways

A deep understanding of the reactivity of the this compound nucleus is fundamental to unlocking its full potential. Future research will focus on systematically exploring its chemical behavior and developing novel methods for its functionalization. The presence of multiple nitrogen atoms and a partially saturated ring system suggests a rich and complex reactivity profile.

Key areas for investigation include:

C-H Functionalization: Developing regioselective methods for the direct functionalization of carbon-hydrogen bonds on the heterocyclic core. This would provide a more efficient and atom-economical way to introduce new substituents and modulate the compound's properties.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyrido[2,3-b]pyrazine ring system under various conditions to discover novel ring-opening and rearrangement reactions, potentially leading to the synthesis of entirely new heterocyclic scaffolds.

Derivatization of the Methyl Groups: Exploring the reactivity of the existing methyl groups to introduce further diversity into the molecular structure.

Expansion into Undiscovered Non-Biological Material and Chemical Technologies

While the pyrido[2,3-b]pyrazine core is often explored for its biological activity, its unique electronic and photophysical properties suggest significant potential in materials science. rsc.org Future research on this compound should extend beyond biological applications and delve into its utility in novel materials and chemical technologies.

Promising avenues for exploration include:

Organic Electronics: The parent pyrido[2,3-b]pyrazine system has been utilized in the development of fluorescent materials for high-performance Organic Light-Emitting Diodes (OLEDs). rsc.org By appropriate functionalization, this compound could serve as a building block for new organic semiconductors, emitters, or host materials.

Nonlinear Optical (NLO) Materials: Related pyrido[2,3-b]pyrazine derivatives have been shown to possess notable NLO properties. nih.govrsc.org This suggests that this compound and its derivatives could be investigated for applications in optical communications, data storage, and other photonic technologies.

Sensors: The nitrogen atoms in the heterocyclic core can act as coordination sites for metal ions or as hydrogen bond acceptors. This functionality could be harnessed to develop novel chemosensors for the detection of specific analytes. The development of electrochemical DNA sensors based on the pyrido[2,3-b]pyrazine core highlights the potential in this area. nih.gov

Potential Application AreaKey Properties to InvestigateExample of a Related Technology
Organic Photovoltaics (OPVs) Electron mobility, energy levels, and thin-film morphology.Donor or acceptor materials in bulk heterojunction solar cells.
Catalysis Coordination chemistry and ability to stabilize metal centers.Ligands for homogeneous catalysis.
Data Storage Photochromic or electrochromic behavior.Molecular switches for high-density data storage.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.